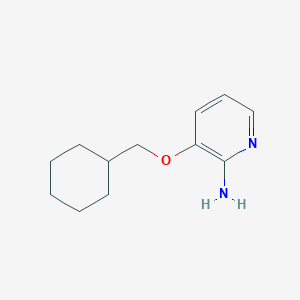
3-(Cyclohexylmethoxy)pyridin-2-amine
Vue d'ensemble
Description
3-(Cyclohexylmethoxy)pyridin-2-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is used in various chemical reactions and has potential applications in different fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amine group at the 2nd position and a cyclohexylmethoxy group at the 3rd position . The exact structural details, including bond lengths and angles, would require further computational or experimental studies.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been used in various reactions. For instance, Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Cyclohexene Oxide and Carbon Dioxide Copolymerization
Amine-bis(phenolate) chromium(III) chloride complexes, incorporating tetradentate amine-bis(phenolate) ligands, have been shown to catalyze the copolymerization of cyclohexene oxide with carbon dioxide. These complexes, when combined with co-catalysts like 4-(N,N-dimethylamino)pyridine, facilitate the formation of low molecular weight polycarbonate with narrow dispersities. This research suggests the potential of related pyridin-amine compounds in catalyzing environmentally beneficial reactions (Devaine-Pressing, Dawe, & Kozak, 2015).
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of mild and efficient catalysts under solvent-free conditions. This demonstrates the application of pyridin-amine compounds in synthesizing heterocyclic compounds, which are valuable in pharmaceutical and material sciences (Ghorbani‐Vaghei & Amiri, 2014).
Polymerization and Material Science
Research into the binding of 4-(N,N-dimethylamino)pyridine to amine-bis(phenolate) chromium(III) chloride complexes provides insight into catalytic activity differences for CO2/epoxide copolymerization. The study highlights the role of pyridine-containing compounds in developing new catalytic systems for producing polymers and materials with potential environmental benefits (Kozak, Woods, Bottaro, Devaine-Pressing, & Ni, 2015).
Synthesis of Heterocyclic Compounds
Aminomethylation reactions catalyzed by group 3 metal triamido complexes, including yttrium and gadolinium, have been used for the addition of ortho-C-H bonds of pyridine derivatives into the C=N double bond of imines, yielding aminomethylated products. This application points to the relevance of pyridin-amine frameworks in facilitating novel synthetic pathways for producing complex organic molecules (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Safety and Hazards
Orientations Futures
The future directions for research on 3-(Cyclohexylmethoxy)pyridin-2-amine could include exploring its synthesis methods, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly evaluated .
Mécanisme D'action
Target of Action
Pyrimidin-2-amine derivatives, which share a similar structure, have been identified as potent inhibitors of plk4 . PLK4 (Polo-like kinase 4) is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Overexpression of PLK4 has been detected in various cancers, making it a potential anticancer target .
Mode of Action
Related compounds such as 4-((6-(cyclohexylmethoxy)-9h-purin-2-yl)amino)benzenesulfonamide (nu6102) have been identified as potent and selective atp-competitive inhibitors of cdk2 . These inhibitors modify cysteine or lysine residues within a protein kinase ATP binding site, offering an alternative to ATP-competitive agents .
Result of Action
Related compounds have shown promising results in inhibiting cancer cell proliferation . For instance, a pyrimidin-2-amine derivative exhibited excellent antiproliferative activity against breast cancer cells .
Propriétés
IUPAC Name |
3-(cyclohexylmethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLAKVHHSYJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)
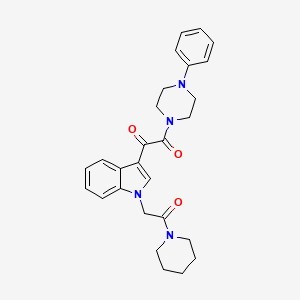
![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)
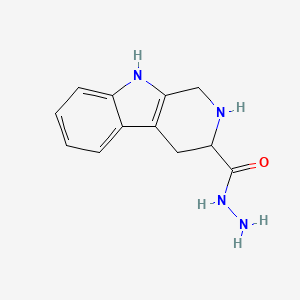
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)
![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)
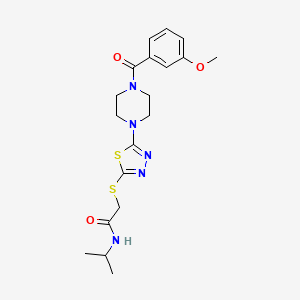
![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)
![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)
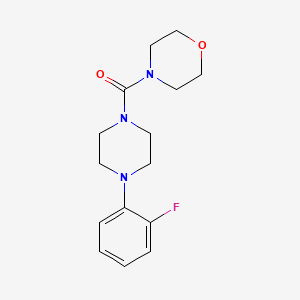
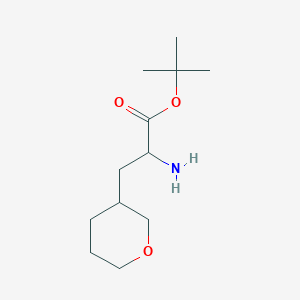
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2849007.png)